Cyclohexanone, 2-methyl-5-(3-methyl-1,2,4-trioxolan-3-yl)-
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Overview
Description
Cyclohexanone, 2-methyl-5-(3-methyl-1,2,4-trioxolan-3-yl)- is an organic compound with a complex structure It belongs to the class of cyclohexanones, which are characterized by a six-membered ring containing a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanone, 2-methyl-5-(3-methyl-1,2,4-trioxolan-3-yl)- typically involves the formation of the trioxolane ring through a series of organic reactions. One common method includes the reaction of a suitable cyclohexanone derivative with a peroxide or hydroperoxide under acidic or basic conditions. The reaction conditions, such as temperature and solvent, are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes, where cyclohexanone derivatives are oxidized in the presence of catalysts. The choice of catalyst and reaction conditions can significantly influence the yield and purity of the final product. Continuous flow reactors and other advanced technologies are often employed to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Cyclohexanone, 2-methyl-5-(3-methyl-1,2,4-trioxolan-3-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex oxygenated products.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trioxolane ring can participate in substitution reactions, where one of its atoms is replaced by another atom or group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Cyclohexanone, 2-methyl-5-(3-methyl-1,2,4-trioxolan-3-yl)- has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Cyclohexanone, 2-methyl-5-(3-methyl-1,2,4-trioxolan-3-yl)- involves its interaction with molecular targets such as enzymes and receptors. The trioxolane ring can undergo cleavage to generate reactive oxygen species, which can interact with cellular components and disrupt biological processes. This mechanism is particularly relevant in its potential antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
- Cyclohexanone, 2-methyl-5-(1-methylethenyl)-
- Cyclohexanone, 5-methyl-2-(1-methylethyl)-
- Cyclohexanone, 5-methyl-2-(1-methylethenyl)-
Uniqueness
Cyclohexanone, 2-methyl-5-(3-methyl-1,2,4-trioxolan-3-yl)- is unique due to its trioxolane ring, which imparts distinct chemical reactivity and potential applications. Unlike other cyclohexanone derivatives, this compound’s trioxolane ring allows it to participate in unique chemical reactions and exhibit specific biological activities.
Biological Activity
Cyclohexanone, 2-methyl-5-(3-methyl-1,2,4-trioxolan-3-yl)- (CAS No. 150760-93-3) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound has garnered attention for its possible applications in antimicrobial and anticancer therapies. The following sections will explore its biological activity, including relevant data tables and case studies.
- Molecular Formula : C10H16O4
- Molecular Weight : 200.23 g/mol
- IUPAC Name : 2-methyl-5-(3-methyl-1,2,4-trioxolan-3-yl)cyclohexan-1-one
- InChI Key : GXYRSWQEAYTLDO-UHFFFAOYSA-N
Biological Activity Overview
Research indicates that compounds similar to cyclohexanone derivatives exhibit a range of biological activities. The specific compound under review has been evaluated for its antimicrobial and anticancer properties.
Antimicrobial Activity
A study conducted on various derivatives of cyclohexanone demonstrated significant antimicrobial properties. The compound was tested against several pathogenic bacteria and fungi:
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 0.21 μM |
Pseudomonas aeruginosa | 0.21 μM |
Candida albicans | Moderate activity |
The results suggest that cyclohexanone derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi like Candida species .
Anticancer Activity
In vitro studies have shown that cyclohexanone derivatives can exhibit cytotoxic effects against various cancer cell lines. For instance, a related compound demonstrated significant inhibitory effects on HeLa and RD cancer cell lines:
Cell Line | IC50 (μM) | Selectivity Index (SI) |
---|---|---|
HeLa | 1.4 ± 0.2 | >3 |
RD | 0.6 ± 0.1 | >3 |
The selectivity index indicates that these compounds may be promising candidates for further development as anticancer agents due to their ability to selectively target cancer cells while sparing normal cells .
Case Studies
- Antimicrobial Efficacy : A series of cyclohexanone derivatives were synthesized and tested for their antimicrobial properties. The most active derivative showed potent activity against Pseudomonas aeruginosa and Escherichia coli, with an MIC of 0.21 μM, indicating strong potential for development into therapeutic agents .
- Cytotoxicity Assessments : In a separate study focusing on the anticancer properties of cyclohexanone derivatives, compounds were screened against HeLa cells using the MTT assay. Results indicated significant cytotoxicity with IC50 values suggesting effective inhibition of cell proliferation .
Properties
CAS No. |
150760-93-3 |
---|---|
Molecular Formula |
C10H16O4 |
Molecular Weight |
200.23 g/mol |
IUPAC Name |
2-methyl-5-(3-methyl-1,2,4-trioxolan-3-yl)cyclohexan-1-one |
InChI |
InChI=1S/C10H16O4/c1-7-3-4-8(5-9(7)11)10(2)12-6-13-14-10/h7-8H,3-6H2,1-2H3 |
InChI Key |
GXYRSWQEAYTLDO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1=O)C2(OCOO2)C |
Origin of Product |
United States |
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